molecular formula C16H12N4O3S2 B11286048 N-(3-nitrophenyl)-2-((6-(thiophen-2-yl)pyridazin-3-yl)thio)acetamide

N-(3-nitrophenyl)-2-((6-(thiophen-2-yl)pyridazin-3-yl)thio)acetamide

Cat. No.: B11286048
M. Wt: 372.4 g/mol
InChI Key: HGASGGBYWRSSSX-UHFFFAOYSA-N
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Description

N-(3-nitrophenyl)-2-((6-(thiophen-2-yl)pyridazin-3-yl)thio)acetamide is a complex organic compound that features a nitrophenyl group, a thiophenyl group, and a pyridazinyl group. Compounds with such structures are often of interest in medicinal chemistry and materials science due to their potential biological activities and unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-nitrophenyl)-2-((6-(thiophen-2-yl)pyridazin-3-yl)thio)acetamide typically involves multi-step organic reactions. One possible route could involve the following steps:

    Formation of the Pyridazinyl Intermediate: This might involve the reaction of a thiophene derivative with a suitable pyridazine precursor under specific conditions.

    Nitration of Phenyl Group:

    Coupling Reaction: The final step could involve coupling the nitrophenyl group with the pyridazinyl intermediate using a thioacetamide linkage.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3-nitrophenyl)-2-((6-(thiophen-2-yl)pyridazin-3-yl)thio)acetamide can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be further oxidized under strong oxidizing conditions.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas with a palladium catalyst.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitrophenyl and pyridazinyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas with palladium on carbon, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

    Oxidation: Nitro group oxidation products.

    Reduction: Aminophenyl derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(3-nitrophenyl)-2-((6-(thiophen-2-yl)pyridazin-3-yl)thio)acetamide may have applications in several fields:

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use as a probe or inhibitor in biochemical assays.

    Medicine: Possible therapeutic applications due to its unique structure.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action for N-(3-nitrophenyl)-2-((6-(thiophen-2-yl)pyridazin-3-yl)thio)acetamide would depend on its specific application. For example, if used as a drug, it might interact with specific enzymes or receptors in the body, altering their activity. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Similar compounds might include other nitrophenyl derivatives, thiophenyl compounds, and pyridazinyl compounds. Compared to these, N-(3-nitrophenyl)-2-((6-(thiophen-2-yl)pyridazin-3-yl)thio)acetamide may offer unique properties due to the combination of these functional groups in a single molecule. This could result in distinct chemical reactivity and biological activity.

Conclusion

This compound is a compound with potential applications in various scientific fields. Its synthesis, reactivity, and applications make it an interesting subject for further research.

Properties

Molecular Formula

C16H12N4O3S2

Molecular Weight

372.4 g/mol

IUPAC Name

N-(3-nitrophenyl)-2-(6-thiophen-2-ylpyridazin-3-yl)sulfanylacetamide

InChI

InChI=1S/C16H12N4O3S2/c21-15(17-11-3-1-4-12(9-11)20(22)23)10-25-16-7-6-13(18-19-16)14-5-2-8-24-14/h1-9H,10H2,(H,17,21)

InChI Key

HGASGGBYWRSSSX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])NC(=O)CSC2=NN=C(C=C2)C3=CC=CS3

Origin of Product

United States

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